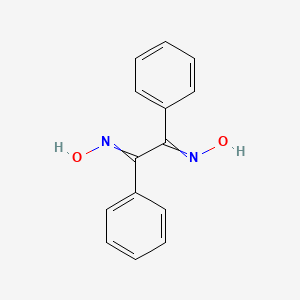![molecular formula C34H51ClN8O10 B1165944 barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate CAS No. 108825-27-0](/img/structure/B1165944.png)
barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate: is a complex organic compound that belongs to the class of azo dyes. It is known for its vibrant red color and is commonly used as a pigment in various industrial applications. The compound has a molecular formula of C40H26BaN4O8S2 and a molecular weight of 892.11 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate typically involves the diazotization of 2-hydroxy-1-naphthaldehyde followed by coupling with 5-methylbenzenesulfonic acid. The reaction is carried out under acidic conditions, usually with hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to achieve higher yields and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations. The final product is purified through crystallization and filtration techniques .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the naphthalene ring.
Reduction: The azo group (-N=N-) can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium dithionite (Na2S2O4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or sulfonic acid derivatives.
科学研究应用
Chemistry: The compound is used as a dye in various chemical processes, including the staining of biological tissues and the coloring of synthetic fibers .
Biology: In biological research, it is used as a staining agent to visualize cellular components under a microscope .
Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks .
作用机制
The compound exerts its effects primarily through its azo group, which can form stable complexes with metal ions. This interaction is crucial for its role as a dye, as it allows the compound to bind to various substrates. The molecular targets include aromatic rings and metal ions, which facilitate the formation of colored complexes .
相似化合物的比较
- Methyl 2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate
- 1-[(3,4-dimethylphenyl)diazenyl]naphthalen-2-ol
- 3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzonitrile
Uniqueness: Barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties such as enhanced stability and specific reactivity patterns. Its ability to form stable complexes with metal ions makes it particularly valuable in industrial applications .
属性
CAS 编号 |
108825-27-0 |
|---|---|
分子式 |
C34H51ClN8O10 |
分子量 |
0 |
同义词 |
Benzenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-5-methyl-, barium salt (2:1) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




